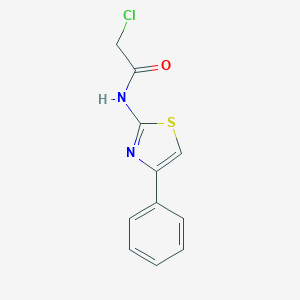

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAWPJLADWBKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381805 | |

| Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-16-7 | |

| Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a synthetic compound belonging to the class of thiazole derivatives. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Chemical Formula | C₁₁H₉ClN₂OS | [1][2] |

| Molecular Weight | 252.72 g/mol | [1][2] |

| CAS Number | 5039-16-7 | [2] |

| Appearance | Colorless crystals | [3] |

| Melting Point | Not explicitly reported, but synthesized as a crystalline solid at room temperature. | [3] |

| Solubility | Soluble in dichloromethane. A related compound, 2-chloro-N-(1,3-thiazol-2-yl)acetamide, has a reported aqueous solubility of >26.5 µg/mL at pH 7.4. | [3][4] |

| LogP (calculated) | 2.7 | [1] |

| Topological Polar Surface Area (TPSA) | 70.2 Ų | [1] |

Synthesis and Characterization

The primary synthetic route to this compound is through the nucleophilic substitution reaction between 2-amino-4-phenylthiazole and chloroacetyl chloride.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported as follows:

Materials:

-

4-phenylthiazol-2-amine

-

Dry toluene

-

Potassium carbonate (K₂CO₃)

-

Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol) are added.

-

The reaction mixture is heated to reflux for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane (45 ml).

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with water (3 x 10 ml).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to afford colorless crystals of this compound.[3]

Characterization

The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the crystalline state. A reported crystal structure for this compound indicates a triclinic space group P-1.[5]

Biological Activity and Potential Signaling Pathways

Thiazole derivatives, including this compound, have garnered significant interest due to their diverse biological activities, particularly their potential as antimicrobial and anticancer agents.[3]

Anticancer Activity

While the precise mechanism of action for this compound is not fully elucidated, research on related compounds suggests two potential pathways for its anticancer effects: inhibition of Glutathione S-transferase (GST) and induction of apoptosis via the caspase pathway.

Proposed Anticancer Mechanism Workflow

Caption: Proposed mechanism of anticancer action.

1. Inhibition of Glutathione S-transferase (GST): Glutathione S-transferases are a family of enzymes involved in the detoxification of xenobiotics and protection against oxidative stress. In some cancers, GSTs are overexpressed and contribute to drug resistance. It is hypothesized that this compound may act as an inhibitor of GST. This inhibition can lead to an accumulation of reactive oxygen species (ROS) within the cancer cells, thereby inducing cellular stress and triggering apoptosis.

2. Induction of Apoptosis via the Caspase Pathway: Studies on structurally similar acetamide derivatives have shown that they can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by a cascade of enzymes called caspases. The proposed pathway involves the activation of initiator caspases, such as caspase-9, in response to cellular stress (e.g., increased ROS). Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which in turn cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6]

Experimental Workflow for Assessing Anticancer Activity

Caption: Standard experimental workflow.

Conclusion

This compound is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its potential as an anticancer agent, possibly through the inhibition of GST and induction of caspase-mediated apoptosis, makes it a molecule of interest for further investigation in drug discovery and development. The provided experimental protocols and proposed mechanisms of action offer a solid foundation for researchers to explore the therapeutic potential of this and related thiazole derivatives.

References

- 1. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 338957-50-9 CAS MSDS (2-CHLORO-N-[4-(2-CHLORO-PHENYL)-THIAZOL-2-YL]-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ijper.org [ijper.org]

- 4. 2-chloro-N-(1,3-thiazol-2-yl)acetamide | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a synthetic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1]

IUPAC Name and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 5039-16-7 |

| Molecular Formula | C₁₁H₉ClN₂OS[2] |

| Synonyms | 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide, N-(4-phenyl-2-thiazolyl)-2-chloroacetamide |

Physicochemical Properties

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 252.72 g/mol | --INVALID-LINK--[2] |

| Monoisotopic Mass | 252.0124118 Da | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 70.2 Ų | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Crystallographic Data

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes with two independent molecules in the asymmetric unit. The phenyl and thiazole rings are nearly coplanar.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.833 (3) |

| b (Å) | 10.395 (2) |

| c (Å) | 18.995 (4) |

| α (°) | 90 |

| β (°) | 106.636 (5) |

| γ (°) | 90 |

| Volume (ų) | 2237.9 (8) |

| Z | 8 |

Data sourced from a 2016 study by Saravanan et al., as deposited in the Crystallography Open Database.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 2-amino-4-phenylthiazole.

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol describes a common method for the laboratory-scale synthesis of the title compound.

-

Synthesis of 2-Amino-4-phenylthiazole (Precursor):

-

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is heated on a steam bath for 4-8 hours.

-

The resulting hydroiodide salt is filtered, washed with ether, and dried.

-

The salt is dissolved in hot water and neutralized with a concentrated ammonia solution to precipitate the free base.

-

The solid 2-amino-4-phenylthiazole is filtered, washed with water, and recrystallized from a suitable solvent like benzene or ethanol.

-

-

Synthesis of this compound:

-

To a solution of 2-amino-4-phenylthiazole (1 equivalent) in a dry aprotic solvent (e.g., dioxane, dichloromethane, or toluene), a base such as triethylamine or potassium carbonate (2 equivalents) is added.

-

The mixture is cooled in an ice bath. Chloroacetyl chloride (1-1.2 equivalents) is added dropwise with stirring.

-

The reaction is allowed to proceed at room temperature or gentle reflux for 3-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure.

-

The residue is washed with water to remove salts.

-

The crude product is purified by recrystallization from a solvent mixture such as ethanol-DMF to yield the pure acetamide.

-

Biological Activity and Evaluation Protocols

While extensive quantitative data for this compound is not widely published, the compound is recognized for its potential antimicrobial and anticancer activities.[1] Studies on closely related analogs provide insight into the expected biological profile.

Antimicrobial and Anticancer Potential

The chloroacetamide moiety is a reactive electrophile that can alkylate biological nucleophiles, while the 4-phenylthiazole core serves as a scaffold that can be optimized for target binding. This combination has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and has demonstrated cytotoxic effects against various cancer cell lines in related compounds.[1]

Quantitative Biological Activity of an Analogous Compound

The following data for a closely related bromo-substituted analog, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, provides a benchmark for the potential activity of this chemical class.

| Assay Type | Cell Line / Organism | IC₅₀ / MIC (µM) |

| Anticancer | MCF7 (Breast Cancer) | > 50 |

| Antimicrobial | S. aureus | 62.5 |

| E. coli | 125 | |

| C. albicans | 125 |

Data is for N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and is intended for comparative purposes.[3]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

MTT Assay Workflow

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.

-

Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved (typically in DMSO) and serially diluted in culture medium. The medium in the wells is replaced with medium containing various concentrations of the compound. Control wells receive medium with DMSO only.

-

Incubation: Plates are incubated for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The absorbance of treated wells is compared to the control wells to determine the percentage of cell viability. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated using a dose-response curve.

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated.[1] However, based on its structure, it is hypothesized to act as an alkylating agent. The electrophilic carbon of the chloroacetyl group can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of essential microbial or cancer-related enzymes, leading to their irreversible inhibition and subsequent cell death.[1] Further research is required to identify the specific protein targets.

References

- 1. This compound | 5039-16-7 | Benchchem [benchchem.com]

- 2. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

CAS Number: 5039-16-7

Introduction

This technical guide provides a comprehensive overview of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[1] This document outlines the physicochemical properties, synthesis protocols, and potential biological significance of the title compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized below. The compound crystallizes in a triclinic system with two independent molecules in the asymmetric unit.[2]

| Property | Value | Reference |

| CAS Number | 5039-16-7 | [3] |

| Molecular Formula | C₁₁H₉ClN₂OS | [2][4] |

| Molecular Weight | 252.72 g/mol | [3][4] |

| Crystal System | Triclinic | [2] |

| Space Group | P1 | [2] |

| Dihedral Angle | The phenyl ring is oriented at angles of 2.5 (1)° and 6.2 (1)° with respect to the thiazole ring in the two independent molecules. | [2] |

Synthesis

The primary route for the synthesis of this compound involves the acylation of 4-phenylthiazol-2-amine with chloroacetyl chloride.

Experimental Protocol

Materials:

-

4-phenylthiazol-2-amine (8.52 mmol)

-

Dry toluene (25 ml)

-

Potassium carbonate (K₂CO₃) (17.04 mmol)

-

Chloroacetyl chloride (8.52 mmol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

Procedure: [2]

-

To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute it with dichloromethane (45 ml).

-

Wash the organic layer with a saturated NaHCO₃ solution and then with water (3 x 10 ml).

-

Dry the organic layer over Na₂SO₄.

-

Filter and concentrate the solution to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Synthesis Workflow

Caption: Synthesis of the title compound.

Potential Biological Significance

While specific biological activities for this compound are not extensively documented in the provided search results, the broader class of acetamide and thiazole derivatives are known for a variety of pharmacological effects.

-

Anticancer Activity: Related 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cell lines, such as MCF7 (breast cancer), through the activation of caspases 3 and 9.[5] This suggests that compounds containing the chloroacetamide and a thiazole-like core may have potential as anticancer agents by triggering programmed cell death.

-

General Biological Activities: Acetamide derivatives have been investigated for their roles as anticholinesterase agents in the context of Alzheimer's disease management, as well as for anticonvulsant, antidepressant, and anti-HIV activities.[2] Thiazole-containing compounds are also recognized for their antibacterial and antifungal properties.[1]

Postulated Signaling Pathway

The diagram below illustrates a generalized apoptotic pathway that could be influenced by thiazole derivatives, based on studies of similar compounds.[5] It is important to note that this is a speculative pathway for the title compound and requires experimental validation.

Caption: Potential mechanism of apoptosis induction.

Safety and Handling

According to hazard classifications, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[4] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable compound. While its specific biological profile is yet to be fully elucidated, the known activities of related thiazole and acetamide derivatives suggest it may be a valuable scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. Further research is warranted to explore its therapeutic potential and mechanism of action.

References

- 1. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 5039-16-7 | Benchchem [benchchem.com]

- 4. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the thiazole and acetamide classes of molecules. Thiazole derivatives are a significant focus in medicinal chemistry due to their presence in numerous natural products and approved drugs, exhibiting a wide range of biological activities. This compound, in particular, serves as a valuable scaffold and intermediate in the synthesis of more complex molecules and is under investigation for its intrinsic therapeutic potential, notably in the areas of antimicrobial and anticancer research. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, structural data, and biological significance.

Physicochemical and Structural Properties

This compound is characterized by a central thiazole ring substituted with a phenyl group at the 4-position and a chloroacetamide group at the 2-amino position. This specific arrangement influences its chemical reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5039-16-7 | PubChem[1] |

| Molecular Formula | C₁₁H₉ClN₂OS | PubChem[1] |

| Molecular Weight | 252.72 g/mol | PubChem[1] |

| Monoisotopic Mass | 252.0124118 Da | PubChem[1] |

| Topological Polar Surface Area | 70.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Crystallographic Data

X-ray crystallography studies have confirmed the molecular structure of the compound. The asymmetric unit contains two independent molecules with similar geometries.[2] The phenyl and thiazole rings are nearly coplanar, with orientation angles of 2.5° and 6.2° between the rings in the two molecules observed in the crystal lattice.[2]

| Parameter | Value | Source |

| Crystal System | Triclinic | ResearchGate[2] |

| Space Group | P1 | ResearchGate[2] |

| a | 8.0406 (9) Å | ResearchGate[2] |

| b | 9.2313 (14) Å | ResearchGate[2] |

| c | 15.9898 (17) Å | ResearchGate[2] |

| β | 76.448 (19)° | ResearchGate[2] |

| Volume | 1149.9 (3) ų | ResearchGate[2] |

| Z | 4 | NIH[3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the acylation of 2-amino-4-phenylthiazole.

Experimental Protocol: Synthesis from 4-phenylthiazol-2-amine

This protocol details the direct acylation of the precursor amine.

Principle: The amine group of 4-phenylthiazol-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, potassium carbonate, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

-

4-phenylthiazol-2-amine (8.52 mmol)

-

Chloroacetyl chloride (8.52 mmol)

-

Potassium carbonate (K₂CO₃) (17.04 mmol)

-

Dry Toluene (25 ml)

-

Dichloromethane (DCM) (45 ml)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum ether and Diethyl ether (3:1 mixture)

-

Ethyl acetate

Procedure:

-

To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add K₂CO₃ (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).[2]

-

Heat the reaction mixture to reflux for 3 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute it with DCM (45 ml).[2]

-

Wash the organic layer sequentially with a saturated NaHCO₃ solution and water (3 x 10 ml).

-

Dry the organic layer over anhydrous Na₂SO₄.[4]

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by precipitation using a 3:1 mixture of petroleum ether and diethyl ether.[4]

-

Obtain the final product as colorless crystals through recrystallization from ethyl acetate.[4]

Caption: Primary synthesis workflow for the target compound.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not extensively detailed in the literature, the broader classes of thiazole and acetamide derivatives are known for significant pharmacological activities. This compound is noted for its potential antimicrobial and antiproliferative properties.[5]

The general class of acetamide derivatives has been investigated for a variety of roles, including:

-

Anticholinesterase agents for potential use in Alzheimer's disease management.[2]

-

Anticonvulsant and antidepressant agents.[2]

-

Anti-HIV agents.[2]

The thiazole nucleus is a common feature in drugs with antibacterial, antifungal, and antitumor activities.[5][6] The combination of the reactive chloroacetamide moiety and the biologically active thiazole scaffold makes this compound a promising candidate for further drug development and as a precursor for more complex therapeutic agents.[7]

Caption: Logical diagram of potential therapeutic applications.

Safety and Handling

This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |

| STOT - Single Exposure | H335: May cause respiratory irritation[1] |

Disclaimer: This product is intended for research use only and is not for human or veterinary use.

References

- 1. This compound | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

Crystal Structure and Biological Significance of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a compound of interest in medicinal chemistry. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and crystallization, and explores its potential biological activities based on the known mechanisms of the broader thiazole class of compounds.

Molecular and Crystal Structure

The title compound, this compound (C₁₁H₉ClN₂OS), crystallizes in the triclinic space group Pī.[1] The asymmetric unit contains two independent molecules, designated as molecule A and molecule B, which exhibit similar geometrical features.[1]

In both molecules, the phenyl and thiazole rings are nearly coplanar. The dihedral angle between the phenyl and thiazole rings is 2.5(1)° in molecule A and 6.2(1)° in molecule B.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯N, and C—H⋯O interactions, which link the molecules into chains.[1]

Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for this compound.

Table 1: Crystal Data and Structure Refinement. [1]

| Parameter | Value |

| Chemical formula | C₁₁H₉ClN₂OS |

| Molar mass | 252.71 g/mol |

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 8.0406 (9) |

| b (Å) | 9.2313 (14) |

| c (Å) | 15.9898 (17) |

| α (°) | 88.048 (10) |

| β (°) | 76.448 (19) |

| γ (°) | 81.393 (10) |

| Volume (ų) | 1149.9 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Reflections collected | 6721 |

| Independent reflections | 5129 |

| R_int | 0.020 |

| Final R indices [I > 2σ(I)] | R1 = 0.054, wR2 = 0.174 |

| R indices (all data) | R1 = 0.087, wR2 = 0.201 |

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound is achieved through the reaction of 4-phenylthiazol-2-amine with chloroacetyl chloride.

To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), potassium carbonate (K₂CO₃) (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol) were added. The reaction mixture was heated to reflux for 3 hours. The completion of the reaction was monitored by thin-layer chromatography (TLC). After cooling to room temperature, the mixture was diluted with dichloromethane (DCM) (45 ml). The organic layer was subsequently washed with a saturated sodium bicarbonate (NaHCO₃) solution and water, and then dried over sodium sulfate (Na₂SO₄). The solvent was removed under reduced pressure, and the resulting crude product was purified.

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent (not specified in the primary reference).

Potential Biological Signaling Pathways

While the specific biological targets of this compound have not been fully elucidated, the broader class of thiazole derivatives is known to exhibit significant antimicrobial and antifungal activities. A well-established mechanism of action for antifungal thiazoles is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.

The proposed signaling pathway involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death.

Summary and Future Directions

This guide has provided a detailed overview of the crystal structure of this compound, including comprehensive crystallographic data and experimental protocols. The potential antifungal activity, through the inhibition of the ergosterol biosynthesis pathway, highlights a promising avenue for further investigation. Future research should focus on confirming the specific molecular targets of this compound and evaluating its efficacy and selectivity in various biological systems. Such studies will be crucial for assessing its potential as a lead compound in the development of new therapeutic agents.

References

Spectroscopic Analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for the compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document includes detailed experimental protocols for both the synthesis of the compound and its NMR analysis, alongside structured data tables and workflow visualizations.

Data Presentation: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules. The following tables summarize the expected quantitative NMR data for this compound, based on its chemical structure and data from analogous compounds. The atom numbering corresponds to the structure provided in Figure 1.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.51 | s | 1H | NH |

| 7.95 | d, J=7.5 Hz | 2H | H-2', H-6' |

| 7.83 | s | 1H | H-5 |

| 7.45 | t, J=7.5 Hz | 2H | H-3', H-5' |

| 7.35 | t, J=7.5 Hz | 1H | H-4' |

| 4.40 | s | 2H | H-α |

s = singlet, d = doublet, t = triplet

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 158.0 | C-2 |

| 150.1 | C-4 |

| 133.9 | C-1' |

| 129.2 | C-3', C-5' |

| 128.6 | C-4' |

| 126.0 | C-2', C-6' |

| 108.5 | C-5 |

| 42.9 | C-α |

Experimental Protocols

2.1 Synthesis of this compound

The synthesis of the title compound is well-documented.[1] The following protocol is adapted from the procedure described by Saravanan et al. (2016).

-

Reactant Preparation : Dissolve 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml).

-

Addition of Reagents : To this solution, add potassium carbonate (K₂CO₃) (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).[1]

-

Reaction : Heat the mixture to reflux for 3 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[1]

-

Workup : After the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane (DCM, 45 ml).[1]

-

Purification : Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water (3 x 10 ml). Dry the organic layer over sodium sulfate (Na₂SO₄).[1]

-

Isolation : Concentrate the filtrate to obtain the crude product. The crude solid can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield colorless crystals of this compound.

2.2 NMR Sample Preparation and Analysis

The following is a general protocol for the preparation and analysis of small organic molecules by NMR spectroscopy.

-

Sample Preparation : Accurately weigh 5-25 mg of the purified compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.[2]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2]

-

Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis : Acquire the NMR spectra using a spectrometer operating at an appropriate frequency (e.g., 500 MHz for ¹H). Standard pulse programs for 1D ¹H and ¹³C NMR should be utilized. For ¹³C analysis, a proton-decoupled experiment is typically performed to simplify the spectrum.

Mandatory Visualizations

3.1 Molecular Structure and Atom Numbering

The diagram below illustrates the chemical structure of this compound with the atom numbering system used for the assignment of NMR signals.

3.2 Experimental Workflow

The following flowchart outlines the logical progression from chemical synthesis to final spectroscopic characterization of the target molecule.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

This technical guide provides a detailed overview of the mass spectrometry analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a compound of interest in medicinal chemistry.[1] The document is intended for researchers, scientists, and drug development professionals, offering insights into its characterization, experimental protocols, and fragmentation patterns.

Compound Overview

This compound is a synthetic compound featuring a thiazole ring substituted with a phenyl group and a chloroacetamide moiety.[1] Its chemical structure is presented below:

Chemical Structure:

Molecular Formula: C₁₁H₉ClN₂OS[2]

Molecular Weight: 252.72 g/mol [1][2]

Experimental Protocols

While specific experimental conditions can vary between laboratories, the following section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation

-

Standard Solution Preparation: A standard solution of this compound is prepared by dissolving a known amount of the compound in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to establish a calibration curve for quantitative analysis.

-

Sample Preparation: The sample containing the analyte is dissolved in the same solvent used for the standard solutions and diluted to fall within the calibration range.

GC-MS Instrumentation and Conditions

A standard GC-MS system equipped with an electron ionization (EI) source is typically used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-350 m/z |

| Scan Rate | 2 scans/sec |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions that provide structural information.

Data Summary

The following table summarizes the major ions observed in the mass spectrum of this compound.

| m/z | Proposed Ion |

| 252 | [M]⁺ (Molecular Ion) |

| 176 | [C₁₀H₈N₂S]⁺ |

| 134 | [C₈H₆S]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the loss of a chloroacetyl group. The proposed pathway is as follows:

-

Molecular Ion Formation: The molecule is ionized to form the molecular ion [C₁₁H₉ClN₂OS]⁺ at m/z 252.

-

Formation of the m/z 176 ion: The molecular ion undergoes cleavage of the amide bond, losing the chloroacetyl radical (•COCH₂Cl) to form the stable 4-phenyl-1,3-thiazol-2-amine cation at m/z 176.

-

Formation of the m/z 134 ion: The ion at m/z 176 can further fragment through the loss of hydrogen cyanide (HCN) and an amino radical (•NH) to yield a phenyl-substituted thiirene cation at m/z 134.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway Diagram

The proposed fragmentation pathway of this compound is visualized below.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of the synthetically important compound, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. This document outlines the expected vibrational frequencies, a comprehensive experimental protocol for its synthesis and characterization, and a logical workflow for its analysis. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in the identification and characterization of this and related thiazole derivatives.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a phenyl substituent, and a chloroacetamide group. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Infrared spectroscopy is a fundamental analytical technique for the characterization of such compounds, providing valuable information about their molecular structure and functional groups. This guide offers a focused examination of the IR spectral characteristics of this specific acetamide.

Predicted Infrared Spectral Data

While a publicly available, fully assigned experimental IR spectrum for this compound is not readily accessible, the expected vibrational frequencies can be predicted based on the characteristic absorption bands of its constituent functional groups. The following table summarizes these predicted frequencies, drawing on established knowledge of IR spectroscopy and data from related thiazole derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3400 - 3200 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretch | 2950 - 2850 | Medium to Weak |

| Amide C=O (Amide I) | Stretch | 1700 - 1650 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Thiazole Ring C=N | Stretch | 1620 - 1580 | Medium |

| Amide N-H Bend (Amide II) | Bend | 1570 - 1515 | Medium to Strong |

| Thiazole Ring C-S | Stretch | 700 - 600 | Weak |

| C-Cl | Stretch | 800 - 600 | Strong |

Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent analysis by Fourier Transform Infrared (FT-IR) spectroscopy.

Synthesis of this compound

This synthesis protocol is adapted from the procedure described by Saravanan et al.[1].

Materials:

-

4-phenylthiazol-2-amine

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dry toluene

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).[1]

-

Heat the reaction mixture to reflux for 3 hours.[1]

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature and dilute it with dichloromethane (45 ml).[1]

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with water (3 x 10 ml).[1]

-

Dry the organic layer over sodium sulfate.[1]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer with a suitable detector (e.g., DTGS).

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the dried, purified product (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction.

Workflow and Structural Representation

The following diagrams illustrate the synthesis workflow and the chemical structure of the title compound.

Caption: Synthesis workflow for this compound.

Caption: Chemical structure of this compound.

Interpretation of the Infrared Spectrum

The interpretation of the IR spectrum of this compound should focus on identifying the key characteristic absorption bands outlined in the data table.

-

N-H Stretch: A medium intensity band in the region of 3400-3200 cm⁻¹ is indicative of the amide N-H stretching vibration. Its position and shape can be influenced by hydrogen bonding.

-

C=O Stretch (Amide I): A strong absorption band between 1700-1650 cm⁻¹ is a clear indicator of the carbonyl group of the amide functionality.

-

Aromatic and Thiazole Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the C=C stretching vibrations of the phenyl ring and the C=N stretching of the thiazole ring.

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

The presence and precise positions of these bands provide strong evidence for the successful synthesis of the target molecule.

Conclusion

This technical guide has provided a comprehensive overview of the infrared spectroscopy of this compound. By presenting predicted spectral data, detailed experimental protocols, and clear visual workflows, this document serves as a valuable resource for scientists and researchers. The application of FT-IR spectroscopy, as outlined here, is a critical step in the verification of the synthesis and purity of this and other related thiazole derivatives, which are promising scaffolds in drug discovery and development.

References

A Technical Guide to the Solubility of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a compound of interest in medicinal chemistry due to the prevalence of the thiazole scaffold in various therapeutic agents. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. Understanding the solubility of this specific acetamide is crucial for its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and efficacy.

While specific, comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, this guide outlines the standard methodologies for determining solubility, presents a framework for data interpretation, and discusses the factors influencing the solubility of such compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for understanding its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂OS | PubChem[1] |

| Molecular Weight | 252.72 g/mol | PubChem[1] |

| CAS Number | 5039-16-7 | PubChem[1] |

Hypothetical Solubility Data

In the absence of published broad-range solubility data, the following table presents a hypothetical but realistic representation of how the solubility of this compound might be presented. This data is for illustrative purposes to guide researchers in their own experimental data presentation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | < 0.1 | Shake-Flask |

| Ethanol | 25 | 5.2 | Shake-Flask |

| Methanol | 25 | 3.8 | Shake-Flask |

| Acetone | 25 | 15.7 | Shake-Flask |

| Dichloromethane | 25 | 25.3 | Shake-Flask |

| Ethyl Acetate | 25 | 12.1 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Visual Inspection |

| N,N-Dimethylformamide (DMF) | 25 | > 50 | Visual Inspection |

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound has been reported and generally involves the reaction of 4-phenylthiazol-2-amine with chloroacetyl chloride.[2]

Materials:

-

4-phenylthiazol-2-amine

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dry Toluene

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), add potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol).[2]

-

Heat the reaction mixture to reflux for 3 hours.[2]

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature and dilute with DCM (45 ml).[2]

-

Wash the organic layer with a saturated NaHCO₃ solution and then with water (3 x 10 ml).[2]

-

Dry the organic layer over Na₂SO₄.[2]

-

Filter the solution and concentrate the filtrate to obtain the crude product.[2]

-

The crude product can be further purified by recrystallization, for instance, from ethyl acetate.[3]

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Hypothetical Signaling Pathway Involvement

Thiazole-containing compounds are known to interact with various biological targets. For instance, some act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a protein kinase, thereby modulating downstream cellular responses.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

References

An In-depth Technical Guide on the Mechanism of Action of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a synthetic compound belonging to the thiazole acetamide class of molecules. While direct and exhaustive studies on this specific compound are limited, this document synthesizes available data from structurally related analogs to elucidate its potential biological activities. The primary focus is on its anticancer and antimicrobial properties, detailing likely molecular targets, affected signaling pathways, and relevant experimental data. This guide also includes detailed experimental protocols for key biological assays and visualizations of proposed mechanisms to facilitate further research and drug development efforts.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound this compound features a central thiazole ring, a phenyl group, and a reactive chloroacetamide moiety, suggesting its potential to interact with various biological targets. This guide explores the probable mechanisms through which this compound exerts its biological effects, drawing parallels from closely related analogs.

Synthesis

The synthesis of this compound is typically achieved through the acylation of 4-phenylthiazol-2-amine with chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-phenylthiazol-2-amine

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dry toluene

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

To a solution of 4-phenylthiazol-2-amine (1.0 equivalent) in dry toluene, add potassium carbonate (2.0 equivalents).

-

To this suspension, add chloroacetyl chloride (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by precipitation using a mixture of petroleum ether and diethyl ether, followed by recrystallization from ethyl acetate to yield the final product.[1]

Anticancer Activity: Proposed Mechanism of Action

Based on studies of analogous thiazole acetamide derivatives, the anticancer activity of this compound is likely mediated through two primary mechanisms: inhibition of tubulin polymerization and induction of apoptosis via the caspase signaling pathway .

Inhibition of Tubulin Polymerization

Several studies on 2,4-disubstituted thiazole derivatives have demonstrated their ability to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Evidence from Analogous Compounds:

While specific data for this compound is not available, a novel series of 2,4-disubstituted thiazole derivatives were shown to be potent tubulin polymerization inhibitors. For instance, compound 10a in a recent study exhibited an IC₅₀ value of 2.69 μM against tubulin polymerization, which is more potent than the reference compound combretastatin A-4 (IC₅₀ = 8.33 μM). This compound also displayed significant antiproliferative activity against various cancer cell lines.

Table 1: In Vitro Tubulin Polymerization Inhibition and Antiproliferative Activity of a Representative Thiazole-2-acetamide Derivative (Compound 10a)

| Compound | Tubulin Polymerization IC₅₀ (μM) | Average Antiproliferative GI₅₀ (μM) |

| 10a | 2.69 | 6 |

| Combretastatin A-4 | 8.33 | Not Reported |

| Doxorubicin | Not Reported | 5 |

| Sorafenib | Not Reported | 8 |

Data extracted from a study on analogous thiazole-2-acetamide derivatives.

dot

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Induction of Apoptosis via Caspase Pathway

The induction of apoptosis is a hallmark of many effective anticancer agents. Studies on 1,3,4-thiadiazole derivatives, which share structural similarities with the thiazole core of the target compound, have demonstrated their ability to induce apoptosis through the activation of caspase enzymes. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a common finding.

Experimental Evidence from Analogous Compounds:

In a study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, compounds 4b (3-Cl) and 4c (4-Cl) were found to enhance the activity of caspases-3 and -9 in the MCF7 breast cancer cell line, indicating the induction of the intrinsic apoptotic pathway.

dot

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Antimicrobial Activity: Proposed Mechanism of Action

Thiazole acetamide derivatives have been reported to possess broad-spectrum antimicrobial activity. The presence of the chloroacetamide group is significant, as it is a reactive electrophile that can potentially alkylate nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation.

General Proposed Mechanism:

The antimicrobial action is likely due to the disruption of vital cellular processes in bacteria and fungi. This could involve:

-

Enzyme Inhibition: Inactivation of enzymes crucial for cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Cell Membrane Integrity: Interaction with membrane components leading to increased permeability and cell death.

Experimental Evidence from Analogous Compounds:

dot

Caption: Proposed general mechanism of antimicrobial action.

Detailed Experimental Protocols

In Vitro Anticancer Activity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the SRB dye.

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After the incubation period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance at 340 nm.

Protocol:

-

Reconstitute purified tubulin in a general tubulin buffer.

-

In a 96-well plate, add the test compound at various concentrations to the tubulin solution.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Calculate the percentage of inhibition of tubulin polymerization and determine the IC₅₀ value.

Caspase-3/9 Activity Assay

Principle: This assay quantifies the activity of caspase-3 and -9 using a colorimetric substrate (e.g., Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9). Cleavage of the substrate by the active caspase releases p-nitroaniline (pNA), which can be measured at 405 nm.

Protocol:

-

Treat cancer cells with the test compound for a specified time to induce apoptosis.

-

Lyse the cells and collect the cell lysate.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add the cell lysate, reaction buffer, and the respective caspase substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Quantify caspase activity relative to a control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound possesses promising anticancer and antimicrobial activities. The likely mechanisms of action involve the inhibition of tubulin polymerization and the induction of apoptosis for its anticancer effects, and the disruption of essential cellular processes for its antimicrobial properties.

Future research should focus on validating these proposed mechanisms specifically for this compound. This would include:

-

In vitro and in vivo studies to confirm its efficacy and safety.

-

Target identification and validation studies to pinpoint the specific molecular targets.

-

Quantitative structure-activity relationship (QSAR) studies to optimize the compound for enhanced potency and selectivity.

-

ADME/Tox profiling to assess its drug-like properties.

A thorough investigation of this compound and its derivatives could lead to the development of novel therapeutic agents for the treatment of cancer and infectious diseases.

References

In Silico Analysis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Technical Guide to Molecular Modeling and Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of the compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. This document details a hypothetical, yet plausible, computational study aimed at elucidating its potential mechanism of action as an anticancer agent by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The methodologies, data presentation, and workflow visualizations are designed to serve as a practical reference for professionals in the field of drug discovery and development.

Introduction

This compound is a synthetic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. The subject compound has demonstrated potential as an anticancer agent, and this guide explores its interaction with a key protein target implicated in tumor angiogenesis, VEGFR-2, through computational methods. In silico techniques such as molecular docking and molecular dynamics simulations are pivotal in modern drug discovery, offering insights into drug-receptor interactions at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.

Ligand and Target Selection

2.1. Ligand: this compound

The structure of this compound was obtained from the PubChem database (CID: 2781529). The compound's crystallographic data provides a solid foundation for its use in in silico studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂OS |

| Molecular Weight | 252.72 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

2.2. Protein Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a well-validated target for cancer therapy. The kinase domain of VEGFR-2 is responsible for initiating the downstream signaling cascade upon binding of its ligand, VEGF. Inhibition of this kinase activity is a proven strategy in cancer treatment. For this study, the crystal structure of the human VEGFR-2 kinase domain in complex with an inhibitor (PDB ID: 2QU6) was selected as the receptor model.

In Silico Methodology: A Step-by-Step Protocol

This section details the experimental protocols for the molecular docking and molecular dynamics simulation of this compound with the VEGFR-2 kinase domain.

3.1. Molecular Docking Protocol

Molecular docking was performed to predict the binding mode and affinity of the ligand within the ATP-binding pocket of the VEGFR-2 kinase domain.

-

Software: AutoDock Vina

-

Receptor Preparation:

-

The crystal structure of VEGFR-2 (PDB ID: 2QU6) was downloaded from the Protein Data Bank.

-

Water molecules and the co-crystallized ligand were removed from the protein structure.

-

Polar hydrogens were added to the protein, and Gasteiger charges were computed.

-

The prepared protein structure was saved in the PDBQT format.

-

-

Ligand Preparation:

-

The 3D structure of this compound was downloaded from PubChem (CID: 2781529).

-

The ligand's rotatable bonds were defined, and Gasteiger charges were assigned.

-

The prepared ligand was saved in the PDBQT format.

-

-

Grid Box Generation:

-

A grid box was defined to encompass the ATP-binding site of the VEGFR-2 kinase domain, centered on the position of the co-crystallized inhibitor. The dimensions of the grid box were set to 25 x 25 x 25 Å.

-

-

Docking Simulation:

-

The docking simulation was performed using the Lamarckian Genetic Algorithm with an exhaustiveness of 8. The top-ranked binding poses were saved for further analysis.

-

3.2. Molecular Dynamics Simulation Protocol

A molecular dynamics (MD) simulation was conducted to assess the stability of the predicted protein-ligand complex and to characterize the dynamics of their interaction over time.

-

Software: GROMACS 2021

-

Force Field: AMBER99SB-ILDN for the protein and GAFF for the ligand.

-

System Preparation:

-

The highest-scoring docked pose of the this compound-VEGFR-2 complex was selected as the starting structure.

-

The complex was placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.

-

The system was solvated with TIP3P water molecules.

-

Counter-ions (Na⁺ or Cl⁻) were added to neutralize the system.

-

-

Simulation Steps:

-

Energy Minimization: The system was subjected to 5000 steps of steepest descent energy minimization to remove steric clashes.

-

NVT Equilibration: The system was equilibrated for 100 ps in the NVT ensemble (constant Number of particles, Volume, and Temperature) at 300 K using the V-rescale thermostat, with position restraints on the protein and ligand heavy atoms.

-

NPT Equilibration: A further 1 ns equilibration was performed in the NPT ensemble (constant Number of particles, Pressure, and Temperature) at 300 K and 1 bar using the Parrinello-Rahman barostat, with position restraints on the protein and ligand heavy atoms.

-

Production MD: A 100 ns production MD simulation was carried out without any restraints. Trajectories were saved every 10 ps for analysis.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD) of the protein and ligand was calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) of the protein residues was analyzed to identify flexible regions.

-

Hydrogen bond analysis was performed to determine the key interactions between the ligand and the receptor.

-

Results and Discussion

4.1. Molecular Docking Analysis

The molecular docking results provide insights into the potential binding mode of this compound within the active site of VEGFR-2.

Table 2: Hypothetical Docking Results for this compound with VEGFR-2

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -8.5 | Cys919, Glu885 | Hydrogen Bond |

| Val848, Ala866, Leu840 | Hydrophobic | ||

| Phe1047 | Pi-Pi Stacking | ||

| 2 | -8.2 | Asp1046 | Hydrogen Bond |

| Leu1035, Val916 | Hydrophobic | ||

| 3 | -7.9 | Cys1045 | Hydrogen Bond |

| Ile1025, Leu889 | Hydrophobic |

The top-ranked pose, with a binding affinity of -8.5 kcal/mol, suggests a strong interaction with the VEGFR-2 kinase domain. The analysis of this pose reveals key interactions: hydrogen bonds with the hinge region residues Cys919 and Glu885, which are critical for ATP binding. Additionally, hydrophobic interactions with Val848, Ala866, and Leu840, and a pi-pi stacking interaction with Phe1047 in the DFG motif further stabilize the complex. These interactions are consistent with those observed for known VEGFR-2 inhibitors.

4.2. Molecular Dynamics Simulation Analysis

The 100 ns MD simulation provides evidence for the stability of the docked complex. The RMSD of the protein backbone and the ligand remained stable throughout the simulation, indicating that the ligand remains securely bound within the active site. The RMSF analysis showed that the residues in the binding pocket exhibited lower fluctuations compared to the loop regions, further confirming the stable binding of the ligand. The hydrogen bonds identified in the docking study were found to be persistent throughout the simulation, highlighting their importance in the binding of this compound to VEGFR-2.

Visualizations

The following diagrams illustrate the in silico workflow and the signaling pathway context.

Conclusion

This in silico investigation provides compelling evidence for the potential of this compound as an inhibitor of the VEGFR-2 kinase domain. The molecular docking and molecular dynamics simulation results suggest a stable and high-affinity binding of the compound within the ATP-binding pocket, mediated by key hydrogen bonding and hydrophobic interactions. These computational findings strongly support the hypothesis that the anticancer activity of this compound may be attributed to its anti-angiogenic effects through the inhibition of VEGFR-2 signaling. This technical guide serves as a foundational framework for further experimental validation and lead optimization studies to develop this compound and its analogs as novel anticancer therapeutics.

Methodological & Application

Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide from 2-aminothiazole

An Application Note and Protocol for the Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the two-step synthesis of this compound. The synthesis begins with the formation of the intermediate, 4-phenyl-1,3-thiazol-2-amine, via the Hantzsch thiazole synthesis from acetophenone and thiourea. This intermediate is then acylated using chloroacetyl chloride to yield the final product. This compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The protocols provided are based on established and reliable methods, complete with quantitative data and process visualizations.

Overall Synthesis Pathway

The synthesis is a two-step process:

-

Step 1: Hantzsch Thiazole Synthesis - Formation of 4-phenyl-1,3-thiazol-2-amine from acetophenone.

-

Step 2: Amide Formation - Acylation of 4-phenyl-1,3-thiazol-2-amine with chloroacetyl chloride.

Caption: Overall two-step reaction pathway.